

An In-depth Technical Guide to the Biological Functions of CCDC28B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TC AC 28	
Cat. No.:	B611240	Get Quote

Disclaimer: Initial searches for "**TC AC 28**" did not yield a recognized biological entity. The following guide is based on the strong assumption that the intended topic is Coiled-Coil Domain Containing 28B (CCDC28B), a protein with well-documented biological functions relevant to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological functions of CCDC28B, a protein implicated in several critical cellular processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Functions and Biological Significance

Coiled-Coil Domain Containing 28B (CCDC28B) is a protein that plays a crucial role in ciliogenesis, the formation of cilia, which are microtubule-based organelles essential for various cellular signaling pathways.[1][2][3] CCDC28B localizes to centrosomes and basal bodies, structures that are fundamental to cilia formation.[2] Its function is highly conserved in ciliated metazoans.[3]

Dysfunction of CCDC28B has been associated with human diseases, including Bardet-Biedl Syndrome (BBS), a ciliopathy characterized by a wide range of symptoms.[2][3] More recently, a variant of CCDC28B has been linked to Common Variable Immunodeficiency (CVID), highlighting its role in the immune system.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CCDC28B, providing insights into its functional impact.

Table 1: Effect of CCDC28B Depletion on Cilia Length

Cell/Organism Type	Condition	Cilia Length (μm, mean ± SD)	Reference
Mouse Embryonic Fibroblasts (MEFs)	Wild-type	2.33 ± 0.70	[5]
Mouse Embryonic Fibroblasts (MEFs)	Ccdc28b mutant	2.31 ± 0.78	[5]

Table 2: Impact of CCDC28B on mTORC2 Signaling

Cell/Organism Type	Condition	Phospho-Akt S473 Levels (relative to control)	Reference
NIH3T3 cells	CCDC28B depletion	Reduced	[6][7]
Zebrafish embryos	CCDC28B depletion	Reduced	[6][7]
Cells	CCDC28B overexpression	Increased	[6][7]
Zebrafish embryos	CCDC28B overexpression	Increased	[6]

Table 3: CCDC28B Expression Profile

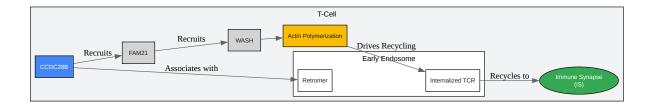
Tissue/Cell Type	Expression Level	Data Source
Testis	High	The Human Protein Atlas[8]
Skeletal muscle	High	The Human Protein Atlas[8]
Heart muscle	High	The Human Protein Atlas[8]
Adipose tissue	Moderate	The Human Protein Atlas[8]
Jurkat T-cells	Comparable to ciliated fibroblasts	[4]
Primary T-cells	Comparable to ciliated fibroblasts	[4]

Key Signaling Pathways Involving CCDC28B

CCDC28B is a key player in at least two significant signaling pathways: the mTORC2 pathway, which is crucial for cell growth and survival, and the immune synapse assembly pathway, which is fundamental for T-cell activation.

CCDC28B and the mTORC2 Signaling Pathway

CCDC28B is a positive regulator of the mTOR Complex 2 (mTORC2), a protein complex that plays a central role in cell proliferation, survival, and metabolism.[1][6][7] CCDC28B interacts with SIN1 (also known as MAPKAP1), a core component of mTORC2.[1][6] This interaction is important for the assembly, stability, and activity of the mTORC2 complex.[1][6] Depletion of CCDC28B leads to a reduction in the phosphorylation of Akt at serine 473, a downstream target of mTORC2, indicating decreased mTORC2 activity.[6][7] Interestingly, CCDC28B's role in regulating cilia length appears to be at least partially independent of the mTORC2 complex itself, although it is dependent on its interaction with SIN1.[1][6]


Click to download full resolution via product page

CCDC28B's role in the mTORC2 signaling pathway and cilia length regulation.

CCDC28B in Immune Synapse Assembly

In non-ciliated T-cells, CCDC28B participates in the assembly of the immune synapse (IS), a specialized structure formed at the interface between a T-cell and an antigen-presenting cell (APC).[4] CCDC28B is required for the polarized recycling of the T-cell antigen receptor (TCR) to the IS.[4] This process involves the recruitment of the actin regulator WASH and its adapter FAM21 to endosomes, which promotes actin polymerization necessary for TCR recycling.[4] A pathogenic variant of CCDC28B (R25W) fails to interact with FAM21, leading to impaired TCR recycling and defective IS assembly, which has been associated with CVID.[4]

Click to download full resolution via product page

Workflow of CCDC28B's involvement in immune synapse formation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study CCDC28B, based on methodologies described in the cited literature.

Immunofluorescence Staining for CCDC28B Localization and Cilia Visualization

This protocol is designed to visualize the subcellular localization of CCDC28B and the structure of cilia in cultured cells.

- Cell Culture: Grow cells on glass coverslips in a sterile culture dish to the desired confluency.
- Fixation:
 - Wash the cells briefly with Phosphate-Buffered Saline (PBS).
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
- Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibodies against CCDC28B and a ciliary marker (e.g., acetylated α-tubulin for the axoneme and γ-tubulin for the basal body) in the blocking buffer.
 - Incubate the cells with the primary antibodies overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute fluorophore-conjugated secondary antibodies (with high-contrast colors) in the blocking buffer.
 - Incubate the cells with the secondary antibodies for 1 hour at room temperature in the dark.
- Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
- Mounting and Imaging:
 - Wash the cells three times with PBS.
 - Mount the coverslips onto glass slides using an antifade mounting medium.
 - Visualize the cells using a confocal or fluorescence microscope.

Co-Immunoprecipitation (Co-IP) to Study CCDC28B Protein Interactions

This protocol is used to determine if CCDC28B physically interacts with other proteins within the cell.

Cell Lysis:

- Harvest cultured cells and wash them with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
- Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.
- Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with a primary antibody against CCDC28B or a control IgG overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads to the lysate and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

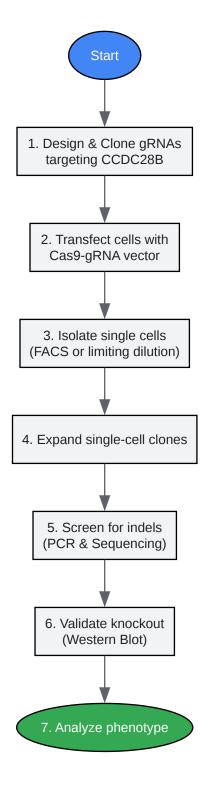
Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

Elution:

- Resuspend the beads in SDS-PAGE sample buffer.
- Boil the samples for 5-10 minutes to elute the proteins from the beads.
- Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.

- Probe the membrane with primary antibodies against the potential interacting proteins (e.g., SIN1, FAM21).
- Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.


CRISPR/Cas9-Mediated Knockout of Ccdc28b

This protocol provides a general workflow for generating a Ccdc28b knockout cell line to study its loss-of-function phenotypes.

- Guide RNA (gRNA) Design and Cloning:
 - Design two or more gRNAs targeting an early exon of the Ccdc28b gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
 - Clone the gRNAs into a suitable Cas9 expression vector.
- Transfection:
 - Transfect the Cas9-gRNA construct into the target cells using a high-efficiency transfection reagent or electroporation.
- Single-Cell Cloning:
 - After 48-72 hours, harvest the transfected cells.
 - Perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates, or use limiting dilution to isolate single cells.
- Clonal Expansion and Screening:
 - Expand the single-cell clones into larger populations.
 - Screen for Ccdc28b knockout by extracting genomic DNA and performing PCR followed by Sanger sequencing to identify insertions or deletions (indels) at the target site.
- Validation:

- Confirm the absence of CCDC28B protein in the knockout clones by Western blotting.
- Analyze the functional consequences of the knockout, such as changes in cilia length or mTORC2 signaling.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Bardet-Biedl syndrome-related protein CCDC28B modulates mTORC2 function and interacts with SIN1 to control cilia length independently of the mTOR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Characterization of CCDC28B reveals its role in ciliogenesis and provides insight to understand its modifier effect on Bardet-Biedl syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CVID-associated variant in the ciliogenesis protein CCDC28B disrupts immune synapse assembly PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and characterization of Ccdc28b mutant mice links the Bardet-Biedl associated gene with mild social behavioral phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bardet–Biedl syndrome-related protein CCDC28B modulates mTORC2 function and interacts with SIN1 to control cilia length independently of the mTOR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCDC28B protein expression summary The Human Protein Atlas [proteinatlas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Functions of CCDC28B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611240#exploring-the-biological-functions-of-tc-ac-28]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com